Sub‑nanomolar sEH Inhibition Outperforms the Benchmark Compound AUDA
In a standardized fluorometric assay using purified human recombinant sEH and the substrate CMNPC, N‑[2‑hydroxy‑2‑(naphthalen‑1‑yl)ethyl]‑2‑(trifluoromethyl)benzamide displays an IC₅₀ of 1 nM [1]. This potency is substantially greater than that of the widely used reference inhibitor AUDA (12‑(3‑adamantan‑1‑yl‑ureido)‑dodecanoic acid), which under comparable assay conditions yields an IC₅₀ of ≈3 nM [2].
| Evidence Dimension | Inhibitory potency against human recombinant sEH |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | AUDA (12‑(3‑adamantan‑1‑yl‑ureido)‑dodecanoic acid), IC₅₀ ≈ 3 nM |
| Quantified Difference | ~3‑fold superior potency (1 nM vs. 3 nM) |
| Conditions | Fluorometric assay, 10 min incubation, CMNPC substrate, pH 7.4 |
Why This Matters
A 3‑fold improvement in IC₅₀ translates into lower compound consumption and potentially wider therapeutic windows, making CCF1172 the preferred choice for budgets where high potency reduces total material costs per assay plate.
- [1] BindingDB entry BDBM50383476. IC₅₀ = 1 nM for inhibition of human recombinant soluble epoxide hydrolase. Data curated from patent US8815951. Accessed via BindingDB.org. View Source
- [2] Morisseau C, Goodrow MH, Dowdy D, Zheng J, Greene JF, Sanborn JR, Hammock BD. Potent urea and carbamate inhibitors of soluble epoxide hydrolase. Proc Natl Acad Sci USA 96(16):8849‑8854, 1999. IC₅₀ of AUDA ≈3 nM under comparable conditions. View Source
